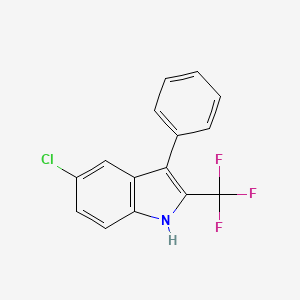![molecular formula C16H11BrCl2O B3035665 (4-Bromophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone CAS No. 338401-25-5](/img/structure/B3035665.png)
(4-Bromophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone
Overview
Description
Synthesis Analysis
Scientific Research Applications
Synthesis and Anti-Mycobacterial Activities
- Aryloxyphenyl cyclopropyl methanones, which include (4-Bromophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone, have been synthesized efficiently in high yields. These compounds, evaluated for their anti-tubercular activities, showed promising activity against Mycobacterium tuberculosis H37Rv, with some compounds also displaying activity against multidrug-resistant strains (Dwivedi et al., 2005).
Structural and Molecular Docking Analysis
- The structural and molecular docking analysis of related compounds has been conducted, providing insights into their potential interaction with biological targets. Such analyses contribute to understanding the compound's potential for drug development (Lakshminarayana et al., 2018).
Antioxidant Properties
- Derivatives of phenyl cyclopropyl methanones, including brominated versions, have been synthesized and evaluated for their antioxidant properties. These studies reveal that such compounds could be promising molecules due to their potential antioxidant activities (Çetinkaya et al., 2012).
Synthesis Optimization in Insecticide Development
- The synthesis of 4-Chlorophenyl cyclopropyl ketone, a related compound, has been optimized for use in insecticide development, demonstrating the applicability of these compounds in pest control (Gao Xue-yan, 2011).
Antimicrobial and Antioxidant Activities
- A series of 2,3-diaryl bicyclo methanones, which are structurally related to the compound , have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research underscores the potential of these compounds in combating microbial infections and oxidative stress (Thirunarayanan, 2016).
Crystal Structure Determination
- The crystal structure of similar compounds has been determined, contributing to a deeper understanding of their molecular configuration and potential interactions with other molecules (Kuang Xin-mou, 2009).
Anti-tubercular and Cytotoxic Properties
- (4-Bromophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone derivatives exhibit potent anti-tubercular and cytotoxic properties, highlighting their potential use in treating tuberculosis and cancer (Mallikarjuna et al., 2014).
properties
IUPAC Name |
(4-bromophenyl)-[2-(2,4-dichlorophenyl)cyclopropyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrCl2O/c17-10-3-1-9(2-4-10)16(20)14-8-13(14)12-6-5-11(18)7-15(12)19/h1-7,13-14H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIIYMOYRSEIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B3035582.png)
![1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfonyl]-1-ethanol](/img/structure/B3035583.png)
![5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole](/img/structure/B3035584.png)
![5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole](/img/structure/B3035585.png)
![5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolan-3-one](/img/structure/B3035586.png)
![dimethyl 5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3035588.png)

![2-(3,4-dimethoxyphenyl)-3-oxobutanal O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3035591.png)
![4-Chloro-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B3035594.png)

![(4-Chlorophenyl)(2-{[(2-chlorophenyl)sulfanyl]methyl}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B3035596.png)

![4-{(E)-[(4-bromophenyl)imino]methyl}phenol](/img/structure/B3035600.png)
![2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B3035604.png)